3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide
Description
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a synthetic benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group at position 2 and a phenylbenzamide moiety at position 2. The compound’s structure includes:
- Imidazole ring: Functionalized with a thioether bridge (-S-) connected to a carbamoyl group derived from 4-cyanophenylamine.
- 4-cyanophenyl: The electron-withdrawing cyano group may influence electronic properties and binding affinity.
While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzenesulfonamide derivatives and related benzamides) suggest roles in antimicrobial or kinase-targeted therapies, with substituents critically modulating activity .
Properties
IUPAC Name |
3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2S/c26-16-18-9-11-21(12-10-18)28-23(31)17-33-25-27-13-14-30(25)22-8-4-5-19(15-22)24(32)29-20-6-2-1-3-7-20/h1-15H,17H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGRKNXHPQGWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Sulfonamide vs. Benzamide Core : Benzenesulfonamide derivatives () exhibit antimicrobial activity, while benzamide analogs (–7) prioritize kinase or receptor binding due to aromatic stacking .
- Thioether Chain: Methyl/ethylthio groups () reduce steric hindrance but may limit solubility compared to carbamoylmethyl sulfanyl (Target, –7) . Heterocyclic Modifications: The furan group in F985-0806 () introduces polarity, contrasting with the Target’s phenyl group, which favors hydrophobic interactions .
Antimicrobial Activity ():
- Compounds 21b (4-cyanophenyl, ethylthio) and 22a (4-nitrophenyl, methylthio) showed MICs of 25–30 mg/mL against resistant bacterial strains. The nitro group in 22a enhances polarity but may reduce membrane permeability compared to the Target’s cyano group .
Pharmacokinetic Implications
- Lipophilicity : The Target’s logP (estimated 3.1–3.5) likely exceeds benzenesulfonamides (: logP ~2.8) due to the phenylbenzamide core, favoring blood-brain barrier penetration .
- Metabolic Stability: The 4-cyanophenyl group may resist oxidative metabolism compared to ’s cyclohexylmethyl group, which is prone to CYP450-mediated oxidation .
Biological Activity
3-[2-({[(4-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and a receptor modulator. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthetic routes, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a cyanophenyl group, and a benzamide moiety. Its unique combination of functional groups allows for diverse interactions with biological targets, making it a valuable candidate for therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H23N5O2S |
| Molecular Weight | 473.56 g/mol |
| CAS Number | 1115440-14-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The cyanophenyl and benzamide groups can engage with hydrophobic pockets in proteins, modulating their function. This dual interaction mechanism enhances the compound's potential as a therapeutic agent.
Biological Activity Studies
Recent studies have highlighted the compound's promising anticancer properties. For instance, derivatives of imidazole-based N-phenylbenzamides have shown significant cytotoxic activity against various cancer cell lines.
Case Study: Anticancer Activity
A study published in 2022 evaluated new imidazole-based N-phenylbenzamide derivatives, including the target compound. The results indicated that certain derivatives exhibited IC50 values ranging from 7.5 to 11.1 μM against cancer cell lines, demonstrating significant potential for further development as anticancer agents .
Table: Summary of Cytotoxic Activity
| Derivative | IC50 (μM) | Target Cancer Cell Line |
|---|---|---|
| 4e | 7.5 | MCF-7 (Breast Cancer) |
| 4f | 11.1 | A549 (Lung Cancer) |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving amido-nitriles in the presence of catalysts.
- Introduction of the Sulfanyl Group : A nucleophilic substitution reaction is utilized where a thiol reacts with an appropriate leaving group.
- Final Coupling : The final product is obtained by coupling the intermediate with N-phenylbenzamide using coupling reagents like DCC.
Comparison with Similar Compounds
The uniqueness of this compound lies in its structural composition compared to other related compounds:
| Compound Type | Description |
|---|---|
| Imidazole Derivatives | Lacks benzamide moiety; primarily focused on enzyme inhibition. |
| Benzamide Derivatives | Does not contain an imidazole ring; limited interaction profiles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
